REACTION_CXSMILES
|
Cl[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12])=[O:4]>S(=O)(=O)(O)O>[CH3:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:12])=[C:5]2[C:10]=1[CH2:13][CH2:2][C:3]2=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=C(C=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at 105°-110° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 105° C
|
Type
|
ADDITION
|
Details
|
The cooled mixture was poured
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCC(C2=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.4 g | |
YIELD: PERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |